1-(2-Ethylphenyl)hexan-1-one

Catalog No.
S8257538
CAS No.
35028-10-5
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Ethylphenyl)hexan-1-one

CAS Number

35028-10-5

Product Name

1-(2-Ethylphenyl)hexan-1-one

IUPAC Name

1-(2-ethylphenyl)hexan-1-one

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-3-5-6-11-14(15)13-10-8-7-9-12(13)4-2/h7-10H,3-6,11H2,1-2H3

InChI Key

KYUGBTPRLDSFQP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=CC=C1CC

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1CC

1-(2-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C14_{14}H20_{20}O. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. This compound features a hexanone chain linked to a 2-ethylphenyl group, which contributes to its unique physical and chemical properties. The structure can be represented as follows:

This compound has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthetic chemistry.

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide. For instance, oxidation of this compound can yield 2-ethylbenzoic acid.

Reduction: This ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(2-ethylphenyl)hexanol.

Electrophilic Substitution: The aromatic ring of 1-(2-ethylphenyl)hexan-1-one can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which enhance reactivity.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

The synthesis of 1-(2-ethylphenyl)hexan-1-one can be achieved through several methods:

Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 2-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Advanced catalysts and solvent systems are also utilized to enhance efficiency and product purity.

1-(2-Ethylphenyl)hexan-1-one has several notable applications:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Fragrance Industry: The compound is utilized in the production of fragrances and flavors due to its aromatic properties.

Pharmaceutical Research: Investigated for its potential therapeutic properties, particularly in enzyme inhibition studies that could lead to new drug developments.

The interaction studies for 1-(2-ethylphenyl)hexan-1-one are still emerging, but it is hypothesized that its ketone functional group allows it to interact with various biological targets. Its structural features may influence its binding affinity and selectivity towards specific enzymes or receptors, similar to other ketones that have been studied for their biological activities .

Several compounds share structural similarities with 1-(2-ethylphenyl)hexan-1-one. Here are some comparisons highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylphenyl)hexan-1-oneMethyl group on phenyl ringDifferent steric effects due to methyl substitution
1-(4-Ethylphenyl)hexan-1-oneEthyl group on phenyl ringSimilar reactivity but different electronic effects
1-(2-Methylphenyl)hexan-1-oneMethyl group instead of ethylVariations in reactivity due to sterics
1-(2-Isopropylphenyl)hexan-1-oneIsopropyl group on phenyl ringIncreased steric hindrance compared to ethyl

Uniqueness

The presence of the ethyl group on the aromatic ring makes 1-(2-ethylphenyl)hexan-1-one unique among similar compounds. This structural feature influences its reactivity patterns, physical properties such as boiling point and solubility, and its behavior in various synthetic and industrial processes .

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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